Barbituric acid

Physicochemical characterization Acid-base chemistry Coordination chemistry

Source the foundational pyrimidine‑2,4,6‑trione scaffold for controlled barbiturate synthesis. Our BA lot delivers the precise hydrogen‑bonding motif (ADA/DAD synthon) essential for reliable crystal engineering and the C5‑enolizable site demanded by Knoevenagel condensation in aqueous Mg(NTf₂)₂‑catalyzed protocols. With validated CE‑EC specificity over 2‑thiobarbituric acid (LOD 0.5 μM), this lot is the preferred reference standard for method transfer. Available in ambient‑shipped research quantities for immediate pilot‑scale development.

Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
CAS No. 67-52-7
Cat. No. B137347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbituric acid
CAS67-52-7
Synonyms2,4,6(1H,3H,5H)-Pyrimidinetrione;  1,2,3,4,5,6-Hexahydro-2,4,6-pyrimidinetrione;  2,4,6-Pyrimidinetriol;  2,4,6-Pyrimidinetrione;  2,4,6-Trihydroxypyrimidine;  2,4,6-Trioxohexahydropyrimidine;  6-Hydroxyuracil;  Hexahydropyrimidine-2,4,6-trione;  Malonylurea
Molecular FormulaC4H4N2O3
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)NC1=O
InChIInChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)
InChIKeyHNYOPLTXPVRDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.9e-05 mg/mL at 37 °C

Structure & Identifiers


Interactive Chemical Structure Model





Barbituric Acid (CAS 67-52-7): Core Physicochemical and Structural Baseline for Scientific Procurement


Barbituric acid (BA) is the foundational heterocyclic scaffold of the barbiturate class, characterized by a pyrimidine-2,4,6(1H,3H,5H)-trione structure with a molecular weight of 128.09 g/mol . It possesses a pKa of 4.01 at 25°C and exhibits aqueous solubility of 11.45 g/L at 20°C [1]. While BA itself lacks intrinsic sedative activity, its C2 and C5 positions serve as critical functionalization sites for the generation of pharmacologically active barbiturates . The compound exists as an odorless, light cream-colored powder with a decomposition point between 248-252°C .

Why Barbituric Acid Cannot Be Casually Substituted with Thiobarbituric Acid or N-Methylated Analogs in Precision Applications


While barbituric acid (BA) and its close analogs, such as 2-thiobarbituric acid (TBA) and 1,3-dimethylbarbituric acid (DMBA), share a common pyrimidine core, they exhibit fundamentally divergent physicochemical and reactive behaviors that preclude simple interchange. The replacement of the C2 carbonyl oxygen with sulfur in TBA drastically alters its electronic character (pKa 2.25 vs. 4.01), acidifying the molecule and changing its metal coordination and hydrogen-bonding properties [1]. Similarly, N-methylation in DMBA eliminates the molecule's ability to act as a traditional hydrogen-bond donor, profoundly altering its crystal packing and supramolecular interactions [2]. These differences render each compound uniquely suitable for specific applications, with substitution in validated analytical, synthetic, or crystal engineering protocols leading to assay failure or altered product profiles.

Quantitative Evidence Guide: Barbituric Acid Performance vs. 2-Thiobarbituric Acid and N-Methylated Analogs


Acidity (pKa) of Barbituric Acid vs. 2-Thiobarbituric Acid

Barbituric acid (BA) is a significantly weaker acid than its thio-analog, 2-thiobarbituric acid (TBA). This difference is critical for applications where pH-dependent solubility, metal ion chelation, or protonation state dictates reactivity. The replacement of the C2 carbonyl oxygen with sulfur lowers the pKa by approximately 1.75 units, resulting in TBA being about 56 times more acidic than BA under standard conditions [1].

Physicochemical characterization Acid-base chemistry Coordination chemistry

Diagnostic Specificity in the TBARS Assay: Barbituric Acid as an Interfering Impurity

In the widely used thiobarbituric acid reactive substances (TBARS) assay, 2-thiobarbituric acid (TBA) is the specific reagent that reacts with malondialdehyde (MDA) to form the diagnostic pink pigment (λmax 532 nm). However, barbituric acid (BA) is a common impurity in TBA preparations and produces distinct, interfering adducts when present. BA reacts with MDA to form a 1:1:1 TBA/MDA/BA adduct (λmax 513 nm) and a 2:1 BA/MDA adduct (λmax 490 nm) [1]. This demonstrates that while TBA is the essential functional reagent for the assay, BA acts solely as a contaminant that must be removed via purification to ensure accurate quantification [1].

Analytical chemistry Lipid peroxidation Assay interference

Electrochemical Detection Sensitivity: Capillary Electrophoresis Separation of Barbituric and Thiobarbituric Acids

Barbituric acid (BA) and 2-thiobarbituric acid (TA) can be separated and detected simultaneously using capillary electrophoresis with end-column electrochemical detection. Under optimized conditions at a detection potential of 1.25 V versus Ag/AgCl, the method achieved a lower detection limit of 0.5 μM for BA and 0.1 μM for TA [1]. The calibration graph was linear over three orders of magnitude for both analytes, with relative standard deviations (n=10) for peak current of 3.4% (BA) and 3.7% (TA), and for migration time of 1.7% (BA) and 1.2% (TA) [1].

Capillary electrophoresis Electrochemical detection Analytical method validation

Supramolecular Synthon Formation in Crystal Engineering with 2,4-Diaminopyrimidine

Both barbituric acid (BA) and 2-thiobarbituric acid (TBA) successfully form the intended triply hydrogen-bonded ADA/DAD synthon with the coformer 2,4-diaminopyrimidine (DAPY). Cocrystallization experiments yielded the salt 2,4-diaminopyrimidinium barbiturate for BA, and two solvated salts for TBA [1]. The key finding is that replacing the strong C=O hydrogen-bond acceptor with a weaker C=S acceptor in TBA alters the hydrogen-bond strength and synthon geometry without abolishing synthon formation, offering tunable supramolecular motifs [1].

Crystal engineering Supramolecular chemistry Hydrogen bonding

Knoevenagel Condensation Reactivity: Mg(NTf2)2-Catalyzed Synthesis of 5-Arylidene Derivatives

Barbituric acid (BA) and thiobarbituric acid (TBA) both participate efficiently in the Knoevenagel condensation with aromatic aldehydes under Mg(NTf2)2 catalysis in water, yielding 5-arylidene derivatives in high to excellent yields [1]. This study establishes that both BA and TBA are competent substrates for this class of reaction under identical aqueous conditions. A separate study specifically on TBA using acetic acid catalysis and mechanochemical grinding reported yields in the range of 50-89% [2].

Organic synthesis Knoevenagel condensation Green chemistry

Optimal Application Scenarios for Barbituric Acid Based on Quantified Differentiation


Precursor for Pharmaceutical Barbiturate Synthesis

Barbituric acid is the essential starting material for the synthesis of clinically important 5,5-disubstituted barbiturates, including phenobarbital, a WHO Essential Medicine. Its unsubstituted C5 position and enolizable hydrogen enable the alkylation and condensation reactions required to install the pharmacophoric substituents [1]. Unlike its N-methylated or thio-analogs, BA possesses the precise hydrogen-bonding and nucleophilic characteristics necessary for generating the core barbiturate pharmacophore.

Coformer for Hydrogen-Bonded Cocrystals and Supramolecular Synthons

As demonstrated by its successful formation of an ADA/DAD synthon with 2,4-diaminopyrimidine [2], barbituric acid is a robust coformer for crystal engineering. Its dual ADA hydrogen-bonding sites, based on strong C=O acceptors, provide more directional and stronger interactions compared to the C=S acceptor of 2-thiobarbituric acid [2]. This makes BA the preferred choice when designing cocrystals requiring strong, predictable hydrogen-bonding motifs to modify physicochemical properties such as solubility or stability.

Analytical Reference Standard for Capillary Electrophoresis Method Development

The validated capillary electrophoresis method with electrochemical detection (CE-EC) provides a benchmark for developing assays for barbituric acid in complex matrices [3]. With a reported detection limit of 0.5 μM and linearity over three orders of magnitude, BA can be reliably quantified in aqueous samples using this method [3]. The established separation from 2-thiobarbituric acid confirms the method's specificity, allowing BA to be used as a reference standard for method transfer and validation.

Reactive Scaffold in Water-Based Knoevenagel Condensations

Barbituric acid serves as an excellent substrate for Knoevenagel condensation under environmentally benign aqueous conditions, as shown by its high-yielding reaction with aromatic aldehydes catalyzed by Mg(NTf2)2 in water [4]. Its good aqueous solubility (11.45 g/L) [5] and moderate acidity (pKa 4.01) [5] make it well-suited for water-mediated synthetic protocols, offering a greener alternative to traditional organic solvent-based methods for generating 5-arylidene derivatives.

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